molecular formula C20H30N8 B13384443 N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13384443
M. Wt: 382.5 g/mol
InChI Key: HNOLTAKAPDKZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2351882-11-4), also known as Spastazoline, is a heterocyclic compound with a molecular formula of C₂₀H₃₀N₈ and a molecular weight of 382.516 g/mol . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a tert-butyl pyrazole group at position 4 and a (3R)-3-isopropylpiperazine moiety at position 2. The stereochemistry at the piperazine ring is critical, as the (R)-configuration enhances target specificity . This compound is associated with biological activity against spastin, a microtubule-severing protein implicated in hereditary spastic paraplegia .

Properties

Molecular Formula

C20H30N8

Molecular Weight

382.5 g/mol

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)

InChI Key

HNOLTAKAPDKZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The starting material for the core is often 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidine . This intermediate is prepared or commercially obtained and serves as the electrophilic platform for subsequent substitution reactions.

  • N-alkylation : Reaction with alkyl iodides in the presence of cesium carbonate (Cs2CO3) in DMF affords N-alkylated derivatives, which are crucial intermediates for further substitution steps.
  • Selective substitution : In the presence of bases like diisopropylethylamine (DIEA) in THF, nucleophiles such as 2-(pyrrolidin-3-yl)pyridine are reacted with these intermediates to install substituents at specific positions on the pyrrolo[2,3-d]pyrimidine ring.

Installation of the Piperazine Moiety

The 3-propan-2-ylpiperazin-1-yl substituent is introduced via nucleophilic substitution on the chlorinated pyrrolo[2,3-d]pyrimidine intermediate:

  • Piperazine derivatives, particularly those substituted with isopropyl groups, are reacted under nucleophilic aromatic substitution conditions to replace chlorine atoms on the heterocyclic core.
  • Reaction conditions typically involve mild bases and solvents such as THF or DMF, allowing for selective substitution without affecting other sensitive groups.

Incorporation of the 5-tert-butyl-1H-pyrazol-3-yl Group

The pyrazolyl substituent is generally introduced through Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling reactions:

  • Buchwald–Hartwig amination : Aminopyrazole derivatives, either commercially available or synthesized, are coupled with halogenated pyrrolo[2,3-d]pyrimidines using palladium catalysts and appropriate ligands.
  • Suzuki coupling : Alternatively, pyrazolylboronic acids or esters can be coupled with halogenated intermediates under palladium catalysis to install the pyrazolyl group.
  • The tert-butyl substituent on the pyrazole ring is introduced either by using tert-butyl-substituted pyrazole starting materials or by alkylation of the pyrazole ring prior to coupling.

Final Assembly and Purification

  • The final compound is assembled by sequential coupling of the pyrazolyl and piperazinyl groups onto the pyrrolo[2,3-d]pyrimidine core.
  • Purification is achieved by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Scheme (Summary Table)

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield (%) Notes
1 2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine Alkyl iodide, Cs2CO3, DMF N-alkylated pyrrolo[2,3-d]pyrimidine (e.g., 29) 70–85 N-alkylation on pyrrolo nitrogen
2 N-alkylated intermediate 2-(Pyrrolidin-3-yl)pyridine, DIEA, THF 2-chloro-5-alkyl-4-(3-(pyridin-2-yl)pyrrolidin-1-yl)pyrrolo[2,3-d]pyrimidine (31) 65–80 Selective substitution at C4 position
3 Chlorinated intermediate 3-propan-2-ylpiperazine, base, DMF or THF Piperazinyl-substituted pyrrolo[2,3-d]pyrimidine 60–75 Nucleophilic aromatic substitution (S_NAr)
4 Halogenated pyrrolo[2,3-d]pyrimidine tert-Butyl-pyrazolyl amine, Pd catalyst, ligand N-(5-tert-butyl-1H-pyrazol-3-yl) substituted product 50–70 Buchwald–Hartwig amination or Suzuki coupling
5 Crude final compound Chromatography purification Pure N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Characterization by NMR, MS, elemental analysis

Discussion of Synthetic Challenges and Optimization

  • Regioselectivity : The pyrrolo[2,3-d]pyrimidine core contains multiple reactive sites; controlling substitution at the 4- and 2-positions requires careful choice of reaction conditions and protecting groups.
  • Steric hindrance : The bulky tert-butyl group on the pyrazole and the isopropyl substituent on the piperazine can reduce reaction rates and yields; optimization of catalyst and base loading is necessary.
  • Purity and characterization : Due to the complexity, rigorous purification and multi-technique characterization are essential to confirm the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, DMSO.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Spastazoline uses a pyrrolo[2,3-d]pyrimidine core, whereas the compound in employs a pyrazolo[3,4-d]pyrimidine scaffold. The latter’s nitrogen-rich structure may alter binding kinetics with ATP-binding pockets .

Substituent Effects: Hydrophobic Groups: Spastazoline’s tert-butyl pyrazole and isopropyl piperazine enhance lipophilicity (clogP ~3.5 estimated), favoring membrane permeability. In contrast, the benzyl and phenyl groups in and increase aromaticity, which may improve π-π stacking but reduce solubility .

Stereochemical Specificity: Spastazoline’s (R)-configured isopropylpiperazine is absent in other analogs, suggesting its stereochemistry is critical for spastin inhibition . Non-chiral analogs (e.g., ) may lack target selectivity.

Biological Activity

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as Spastazoline, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C20H30N8
Molecular Weight 382.51 g/mol
IUPAC Name This compound
PubChem CID 135397891

Synthesis

The synthesis of Spastazoline involves multi-step reactions that typically include the formation of the pyrazole and pyrrolopyrimidine frameworks. The synthetic routes often utilize various reagents and conditions to achieve the desired structural modifications that enhance biological activity.

Antiproliferative Activity

Research indicates that compounds related to Spastazoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives showed IC50 values ranging from 0.076 to 0.12 μM against human cancer cell lines such as SGC-7901 and A549 . This suggests that Spastazoline may have comparable or superior efficacy in inhibiting cancer cell proliferation.

The mechanism by which Spastazoline exerts its antiproliferative effects appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics, akin to the well-known chemotherapeutic agent combretastatin A4 (CA4) . Such disruption is critical in preventing cancer cell division and promoting apoptosis.

Study on Anticancer Properties

In a comparative study, Spastazoline analogs were tested for their anticancer properties. The results indicated that certain derivatives exhibited enhanced activity against specific cancer types, with IC50 values significantly lower than those of standard treatments . This highlights the potential for developing Spastazoline as a lead compound in cancer therapy.

Anti-inflammatory Effects

Emerging research suggests that compounds within the pyrazole class, including Spastazoline, may possess anti-inflammatory properties. A review noted that similar pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . This dual functionality could make Spastazoline a candidate for treating conditions characterized by inflammation alongside cancer.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization for this pyrrolo[2,3-d]pyrimidin-4-amine derivative requires multi-step reaction adjustments. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMSO or acetonitrile are effective for intermediate coupling reactions, as demonstrated in analogous syntheses of pyrrolo-pyrimidine derivatives .
  • Catalyst Systems : Copper(I) bromide or cesium carbonate can enhance nucleophilic substitution efficiency in pyrazole and piperazine coupling steps .
  • Temperature Control : Maintaining reactions at 35–50°C prevents side reactions (e.g., decomposition of tert-butyl groups) .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization from acetonitrile improves purity .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., tert-butyl, piperazine). For example, tert-butyl protons appear as a singlet near δ 1.3 ppm, while piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns from chlorine/fluorine substituents .
  • IR Spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Basic: How should initial biological screening assays be designed to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., AKT1) or tubulin polymerization, given structural similarity to pyrrolo-pyrimidine inhibitors with antitubulin/antiangiogenic activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based ATP-binding assays (IC50 determination) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like paclitaxel .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish potency thresholds .

Advanced: What strategies resolve contradictions in bioassay data caused by solubility or stability issues?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or formulate with cyclodextrins to improve aqueous solubility .
  • Stability Profiling : Conduct LC-MS stability studies under physiological conditions (pH 7.4, 37°C) to identify degradation products .
  • Control Experiments : Include vehicle controls and parallel assays with structurally validated analogs to isolate compound-specific effects .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation : Systematically modify the tert-butyl (pyrazole), isopropyl (piperazine), and pyrrolo-pyrimidine moieties. For example:
    • Replace tert-butyl with cyclopropyl to assess steric effects .
    • Vary piperazine substituents (e.g., methyl vs. benzyl) to probe target binding .
  • Biological Testing : Compare IC50 values across analogs to map critical pharmacophores .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to AKT1 or tubulin .

Advanced: What mechanistic studies elucidate this compound’s interaction with biological targets?

Methodological Answer:

  • Binding Affinity Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified targets like AKT1 .
  • Cellular Pathway Analysis : Use Western blotting to measure downstream biomarkers (e.g., phosphorylated mTOR for AKT inhibition) .
  • Crystallography : Co-crystallize the compound with tubulin or kinase domains to resolve binding-site interactions (requires high-purity compound) .

Advanced: How can researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Cell Line Profiling : Screen across panels (e.g., NCI-60) to identify lineage-specific sensitivity linked to genetic markers (e.g., EGFR expression) .
  • Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate cytotoxicity with cellular uptake .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated inactivation, which may explain variable efficacy .

Advanced: What analytical methods validate compound purity for in vivo studies?

Methodological Answer:

  • HPLC-PDA : Ensure >95% purity with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
  • Residual Solvent Testing : Use GC-MS to detect traces of DMSO or acetonitrile (<500 ppm per ICH guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.